molecular formula C9H10O4 B1297562 Methyl 2-hydroxy-6-methoxybenzoate CAS No. 22833-69-8

Methyl 2-hydroxy-6-methoxybenzoate

Cat. No.: B1297562
CAS No.: 22833-69-8
M. Wt: 182.17 g/mol
InChI Key: YRJIMTHQIPOSJR-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-methoxybenzoate, also known as methyl 6-methoxysalicylate, is an organic compound with the molecular formula C9H10O4. It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the 6-position and a hydroxyl group at the 2-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Mechanism of Action

Biochemical Pathways

It has been used in the synthesis of bioactive natural products , suggesting that it may interact with various biochemical pathways

Result of Action

It has been used in the synthesis of bioactive natural products , suggesting that it may have significant molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-6-methoxybenzoate can be synthesized through the esterification of 2-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: 2-hydroxy-6-methoxybenzoic acid or 2-hydroxy-6-methoxybenzaldehyde.

    Reduction: Methyl 2-hydroxy-6-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-6-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2,6-dihydroxybenzoate: Contains two hydroxyl groups instead of one hydroxyl and one methoxy group.

    Methyl 2-methoxybenzoate: Lacks the hydroxyl group present in methyl 2-hydroxy-6-methoxybenzoate.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-hydroxy-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJIMTHQIPOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335771
Record name Methyl 2-hydroxy-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22833-69-8
Record name Methyl 2-hydroxy-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxysalicylic acid (10.0 g, 59.5 mmol) in methanol (40 mL) and sulfuric acid (2 mL) is heated at reflux 48 h. Although some acid remains the reaction is concentrated to remove the methanol and partitioned between ethyl acetate and saturated sodium carbonate solution. The organic phase is separated and washed with sodium carbonate until no acid remains by TLC analysis. The organic phase is dried and concentrated to provide the title compound as a low melting solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl 2-hydroxy-6-methoxybenzoate in Securidaca longipedunculata?

A1: While methyl salicylate is identified as the primary volatile component in the root bark of Securidaca longipedunculata [], this compound is found as a minor constituent. Its presence, along with its benzyl analogue, contradicts previous reports on the composition of the plant's extracts []. Furthermore, this compound, isolated alongside other constituents, did not exhibit antibacterial or antifungal activity against the tested microorganisms, unlike other compounds found in the plant [].

Q2: How does the activity of this compound compare to other compounds isolated from Securidaca longipedunculata?

A2: In studies focusing on the antiplasmodial activity of Securidaca longipedunculata extracts, this compound did not display significant activity []. This contrasts with other isolated compounds, such as 2,3,4,5-tetramethoxybenzophenone and 4-hydroxy-2,3-dimethoxybenzophenone, which exhibited notable in vitro antiplasmodial activity []. This suggests that the structural differences between these compounds significantly impact their biological activity.

Q3: Are there future research directions for this compound derived from Securidaca longipedunculata?

A3: Although this compound did not exhibit significant biological activity in the cited studies [, ], further research could explore potential synergistic effects with other compounds from Securidaca longipedunculata. Additionally, investigating its role in the plant itself, beyond its antimicrobial or antiplasmodial potential, could provide a more comprehensive understanding of its significance.

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